5-(Difluoromethoxy)-2,3-dimethylpyridine
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Overview
Description
5-(Difluoromethoxy)-2,3-dimethylpyridine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds The presence of the difluoromethoxy group and the dimethyl substitutions on the pyridine ring imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-2,3-dimethylpyridine typically involves the introduction of the difluoromethoxy group onto a pyridine ring that already has dimethyl substitutions. One common method involves the reaction of 2,3-dimethylpyridine with a difluoromethylating agent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced difluoromethylation techniques that are scalable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-2,3-dimethylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.
Substitution: The difluoromethoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups replacing the difluoromethoxy or dimethyl groups .
Scientific Research Applications
5-(Difluoromethoxy)-2,3-dimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-(Difluoromethoxy)-2,3-dimethylpyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, which can be crucial for its interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy-substituted pyridines and pyridine derivatives with different substituents. Examples include:
- 5-(Difluoromethoxy)-2-methylpyridine
- 5-(Difluoromethoxy)-3-methylpyridine
- 5-(Difluoromethoxy)-2,3,4-trimethylpyridine
Uniqueness
The uniqueness of 5-(Difluoromethoxy)-2,3-dimethylpyridine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the difluoromethoxy group and the dimethyl groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-(difluoromethoxy)-2,3-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-5-3-7(12-8(9)10)4-11-6(5)2/h3-4,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSDMUSPAGKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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